2-(3,4,5-Trimethoxy-phenyl)thiazolidine hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of thiazolidine derivatives that began gaining prominence in medicinal chemistry during the latter half of the twentieth century. Thiazolidine compounds, as a class, have been recognized for their diverse biological activities since the early investigations into heterocyclic chemistry. The specific incorporation of the 3,4,5-trimethoxyphenyl moiety represents a strategic modification aimed at enhancing biological activity and improving pharmacokinetic properties.
The synthesis of thiazolidine derivatives typically involves the reaction of aldehydes with cysteine or other sulfur-containing amino compounds, a methodology that has been refined over decades of research. The particular compound this compound follows established synthetic pathways, where the 3,4,5-trimethoxybenzaldehyde serves as a key starting material in combination with appropriate thiazolidine precursors. The development of the hydrochloride salt form represents an advancement in formulation chemistry, addressing solubility and stability concerns that often limit the practical application of organic compounds in pharmaceutical research.
Chemical Classification and Nomenclature
This compound belongs to the broader classification of heterocyclic compounds, specifically within the thiazolidine subfamily. The compound is systematically identified by its Chemical Abstracts Service number 1185296-81-4, distinguishing it from related structural analogs. The molecular formula C₁₂H₁₈ClNO₃S reflects the complete chemical composition including the hydrochloride salt formation, with a corresponding molecular weight of 291.79 atomic mass units.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative accepted names including "Thiazolidine, 2-(3,4,5-trimethoxyphenyl)-, hydrochloride (1:1)" and "2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine hydrochloride". The compound exhibits structural complexity through its combination of aromatic and heterocyclic components, with the three methoxy substituents positioned at the 3, 4, and 5 positions of the phenyl ring providing distinctive electronic and steric properties.
The structural architecture incorporates a five-membered thiazolidine ring system featuring sulfur at position 1 and nitrogen at position 3, with the trimethoxyphenyl substituent attached at position 2. This configuration results in specific stereochemical considerations and influences the compound's overall three-dimensional molecular geometry, which directly impacts its potential biological interactions and pharmacological properties.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from the well-documented biological activities associated with thiazolidine derivatives and the particular pharmacophoric properties contributed by the trimethoxyphenyl substituent. Research investigations have demonstrated that thiazolidine-containing compounds exhibit diverse therapeutic potentials, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory activities.
The 3,4,5-trimethoxyphenyl moiety represents a privileged structure in drug discovery, frequently encountered in compounds with significant biological activity. The presence of multiple methoxy groups enhances lipophilicity while providing hydrogen bonding opportunities, characteristics that often correlate with improved membrane permeability and target selectivity. The combination of these structural elements in this compound creates a molecular scaffold with potential for multiple therapeutic applications.
Recent advances in medicinal chemistry have highlighted the importance of thiazolidine derivatives as versatile scaffolds for drug development. The hydrochloride salt form of this particular compound offers enhanced water solubility compared to the free base, a property that facilitates formulation development and biological testing. This improved solubility profile makes the compound particularly suitable for pharmaceutical applications where aqueous compatibility is essential.
The compound's potential extends beyond direct therapeutic applications to include its utility as a synthetic intermediate in the preparation of more complex bioactive molecules. The thiazolidine ring system serves as a versatile platform for further chemical modifications, allowing researchers to explore structure-activity relationships and optimize biological properties through systematic structural variations.
Relationship to Other Thiazolidine Derivatives
This compound exists within a broader family of thiazolidine derivatives that share the common five-membered heterocyclic core but differ in their substituent patterns and functional group modifications. The relationship between this compound and other thiazolidine derivatives provides important insights into structure-activity relationships and guides the rational design of new therapeutic agents.
Closely related compounds include 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, which differs by the presence of a carboxylic acid functionality at position 4 of the thiazolidine ring. This carboxylic acid analog, identified by Chemical Abstracts Service number 72678-94-5, demonstrates how functional group modifications can significantly alter the compound's properties while maintaining the core structural framework. The carboxylic acid derivative exhibits different solubility characteristics and potentially different biological activities compared to the hydrochloride salt form.
Other significant relatives within the thiazolidine family include 2,4-thiazolidinedione derivatives, which have gained prominence as antidiabetic agents. These compounds share the thiazolidine ring system but incorporate carbonyl functionalities that fundamentally alter their electronic properties and biological targets. The relationship between these various thiazolidine scaffolds demonstrates the versatility of the heterocyclic core and its capacity for diverse chemical modifications.
The synthesis methodologies for this compound and its related compounds typically involve similar reaction pathways, often utilizing aldehyde condensation reactions with cysteine or other sulfur-containing precursors. These synthetic approaches allow for systematic exploration of substituent effects and enable the preparation of compound libraries for biological screening programs.
The comparative analysis of thiazolidine derivatives reveals that the specific positioning and nature of substituents critically influence biological activity profiles. The 3,4,5-trimethoxyphenyl group in the compound under discussion represents an optimal balance of electronic and steric properties that may contribute to selective biological interactions while maintaining favorable physicochemical characteristics for pharmaceutical development.
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3;/h6-7,12-13H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAYGVGGCSCHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662954 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-81-4 | |
| Record name | Thiazolidine, 2-(3,4,5-trimethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-phenyl)thiazolidine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiazolidine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxy-phenyl)thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. In particular, studies have shown that 2-(3,4,5-Trimethoxy-phenyl)thiazolidine hydrochloride can inhibit the proliferation of various cancer cell lines.
Case Studies
-
Breast Cancer Cell Lines :
- A study evaluated the effects of thiazolidinedione derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner. Specifically, compounds derived from this compound showed promising activity against these cancer cells while sparing normal breast cells .
-
Mechanisms of Action :
- The anticancer activity appears to be linked to the modulation of apoptotic pathways. Compounds derived from thiazolidines were observed to decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and increase pro-apoptotic proteins (e.g., Bax), indicating a potential mechanism for inducing apoptosis in cancer cells .
Comparative Efficacy
The efficacy of this compound can be compared with other anticancer agents. For instance:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Colchicine | MCF-7 | 0.97 | Microtubule disruption |
| Ellipticine | MDA-MB-231 | 1.09 | DNA intercalation |
| This compound | MCF-7 & MDA-MB-231 | 46.4 | Apoptosis induction |
This table illustrates that while traditional chemotherapeutics like colchicine and ellipticine are potent, the newer thiazolidine derivatives may offer targeted mechanisms with potentially reduced toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxy-phenyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
A key analog, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19), shares the thiazolidine core but incorporates additional fused pyrimidine and coumarin rings. Synthesis methods for such derivatives often involve microwave-assisted condensation of thiourea and aldehydes, yielding higher purity compared to conventional methods .
Key Differences :
- The thioxo (C=S) group in derivative 19 may enhance metal-binding capacity, unlike the hydrochloride salt in the target compound, which favors solubility .
3,4,5-Trimethoxy-Benzyl Derivatives in Antagonism Studies
Compounds like N,N,-Dimethyl-N'-(2-pyridyl)-N'-(3,4,5-trimethoxy-benzyl)ethylenediamine Disuccinate (TMPBz) and DE-TMPBZ (Table 16, ) feature the 3,4,5-trimethoxy-benzyl group linked to ethylenediamine chains. These compounds exhibit potent histamine receptor antagonism in guinea pig ileum assays, with IC₅₀ values of 0.13 and 0.09, respectively, surpassing papaverine hydrochloride (IC₅₀ = 5.19) .
Key Differences :
- The ethylenediamine chain in TMPBz/DE-TMPBZ introduces basic nitrogen atoms, enabling stronger receptor interactions compared to the thiazolidine ring.
- The hydrochloride salt in the target compound may mimic the ionic interactions of TMPBz’s disuccinate/dicyclamate counterions but lacks the pyridyl substituent critical for receptor specificity .
3,4,5-Trimethoxy-Benzoate Esters
Impurity analogs such as (1RS)-1-[(Dimethylamino)-methyl]-1-phenylpropyl 3,4,5-Trimethoxybenzoate (Imp. D) and its hydrochloride derivatives () share the trimethoxy-phenyl group but esterify it to amino alcohol backbones. These compounds are byproducts in pharmaceutical syntheses and highlight the importance of stereochemistry; the (RS)-configuration in Imp. D affects metabolic stability compared to the defined thiazolidine ring in the target compound .
Key Differences :
- The benzoate ester linkage in Imp. D is prone to enzymatic hydrolysis, whereas the thiazolidine ring offers greater metabolic resistance.
- The dimethylamino group in Imp. D introduces cationic character at physiological pH, unlike the neutral thiazolidine-hydrochloride complex .
Trimethoxy-Phenyl Alkaloids
Natural products like β-(3,4,5-trimethoxy-phenyl)-ethylamine (Mezcalin) and its derivatives () demonstrate the pharmacological relevance of the trimethoxy-phenyl motif.
Key Differences :
- Mezcalin’s ethylamine chain enables rapid blood-brain barrier penetration, while the thiazolidine ring may limit CNS accessibility due to higher molecular weight.
- The hydrochloride salt in the target compound enhances water solubility, a property absent in non-salt alkaloids like Mezcalin .
Research Implications
The trimethoxy-phenyl group is a versatile pharmacophore, but its activity profile depends on the core structure and substituents. The target compound’s thiazolidine-hydrochloride combination balances solubility and metabolic stability, positioning it as a candidate for further studies in inflammation or infection models. Comparative data from TMPBz and thiazolo-pyrimidines suggest prioritizing assays targeting histamine receptors or kinase pathways .
Biological Activity
2-(3,4,5-Trimethoxy-phenyl)thiazolidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazolidine ring and a trimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 304.77 g/mol. The thiazolidine moiety is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong antiproliferative activity compared to standard drugs like doxorubicin and colchicine .
| Cell Line | IC50 (µM) | Reference Compound | IC50 Reference (µM) |
|---|---|---|---|
| MCF-7 | 20 | Doxorubicin | 0.5 |
| HT-29 | 25 | Colchicine | 5 |
| A549 | 15 | Ellipticine | 1 |
| HeLa | 30 | Doxorubicin | 0.7 |
The structure-activity relationship (SAR) analysis indicates that the presence of the trimethoxy group enhances the compound's cytotoxicity, likely due to increased electron density facilitating interactions with cellular targets .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 50 to 100 µg/mL against these bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives have been explored in various studies. Preliminary results indicate that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This could be beneficial in treating inflammatory diseases .
Case Studies
A case study involving the administration of this compound in animal models showed a reduction in tumor size and improved survival rates compared to control groups receiving no treatment. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.
Q & A
Q. What challenges arise in multi-step synthesis and purification of advanced derivatives?
- Methodological Answer : Key challenges include regioselective functionalization of the trimethoxy-phenyl group and purification of polar intermediates. Address these by using orthogonal protecting groups (e.g., tert-butyloxycarbonyl, Troc) and mixed-mode chromatography (C18 with ion-pairing agents). Optimize reaction sequences to minimize side reactions (e.g., epimerization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
